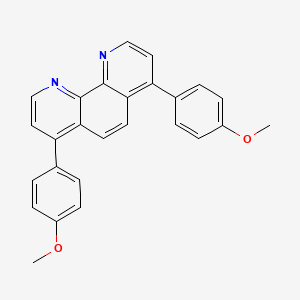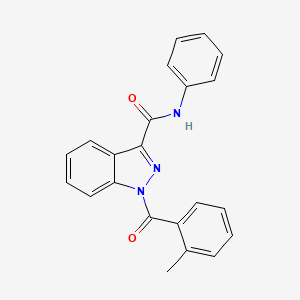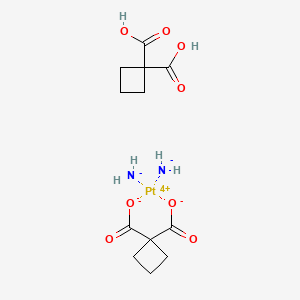![molecular formula C16H19NO2S B12335216 Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-](/img/structure/B12335216.png)
Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- is a complex organic compound with a unique structure that includes a thienyl group, an ethenyl linkage, and a phenyl-imino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- typically involves multiple steps. One common method includes the reaction of 2-thienylacetic acid with a suitable aldehyde to form an intermediate, which is then reacted with an amine to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used but can include ethers or substituted thienyl derivatives.
科学的研究の応用
Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The phenyl-imino moiety can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell proliferation or apoptosis.
類似化合物との比較
Similar Compounds
- Ethanol, 2,2’-[[4-[2-(3-decyl-2-thienyl)ethenyl]phenyl]imino]bis-
- Ethanol, 2-[ethyl[4-[2-(2-thienyl)ethenyl]phenyl]amino]-
Uniqueness
Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group enhances its reactivity and potential for bioactivity, while the phenyl-imino moiety provides additional sites for interaction with molecular targets.
特性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2-[N-(2-hydroxyethyl)-4-[(E)-2-thiophen-2-ylethenyl]anilino]ethanol |
InChI |
InChI=1S/C16H19NO2S/c18-11-9-17(10-12-19)15-6-3-14(4-7-15)5-8-16-2-1-13-20-16/h1-8,13,18-19H,9-12H2/b8-5+ |
InChIキー |
CJWSQPNOUCHOPZ-VMPITWQZSA-N |
異性体SMILES |
C1=CSC(=C1)/C=C/C2=CC=C(C=C2)N(CCO)CCO |
正規SMILES |
C1=CSC(=C1)C=CC2=CC=C(C=C2)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


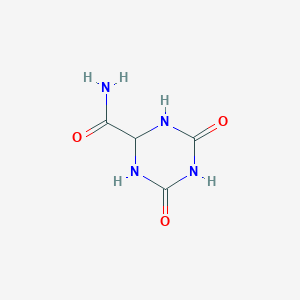
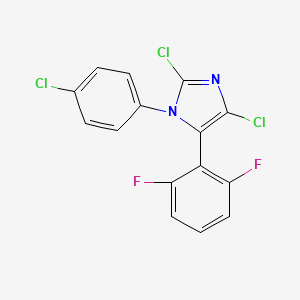
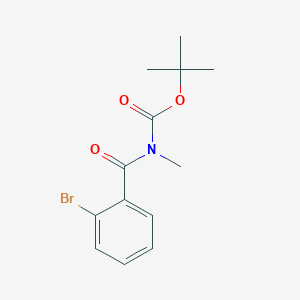
![2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B12335146.png)
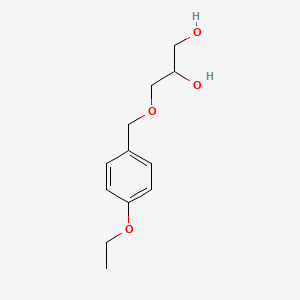
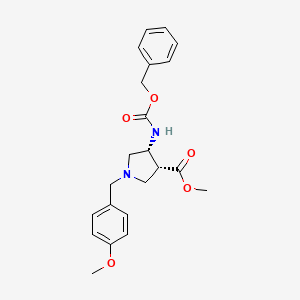
![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)

